
Gold(1+);tetrabutylazanium;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold(1+);tetrabutylazanium;dichloride is a chemical compound that consists of a gold ion with a +1 charge, a tetrabutylazanium ion, and two chloride ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gold(1+);tetrabutylazanium;dichloride typically involves the reaction of gold chloride with tetrabutylammonium chloride in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AuCl3+NBu4Cl→[NBu4][AuCl2]
The reaction is usually conducted at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Gold(1+);tetrabutylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: The gold ion can be oxidized to higher oxidation states.
Reduction: The gold ion can be reduced to its metallic form.
Substitution: The chloride ions can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands such as phosphines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state gold compounds.
Reduction: Metallic gold.
Substitution: Gold complexes with different ligands.
Aplicaciones Científicas De Investigación
Gold(1+);tetrabutylazanium;dichloride has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of gold nanoparticles and as a precursor for other gold compounds.
Mecanismo De Acción
The mechanism of action of Gold(1+);tetrabutylazanium;dichloride involves its interaction with molecular targets, such as proteins and enzymes. The gold ion can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Gold(III) chloride: A compound with gold in the +3 oxidation state, used in similar applications but with different reactivity.
Tetrabutylammonium bromide: A quaternary ammonium salt used as a phase transfer catalyst.
Uniqueness
Gold(1+);tetrabutylazanium;dichloride is unique due to its specific combination of gold and tetrabutylazanium ions, which imparts distinct properties and reactivity compared to other gold compounds
Propiedades
Fórmula molecular |
C16H36AuCl2N |
|---|---|
Peso molecular |
510.3 g/mol |
Nombre IUPAC |
gold(1+);tetrabutylazanium;dichloride |
InChI |
InChI=1S/C16H36N.Au.2ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2 |
Clave InChI |
XZONJCOZEGOEDY-UHFFFAOYSA-L |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCC.[Cl-].[Cl-].[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


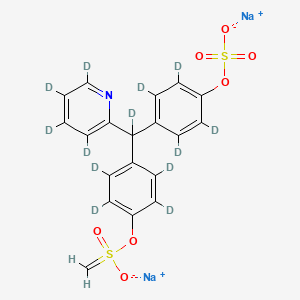
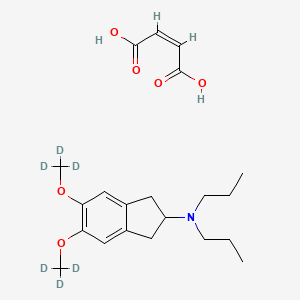
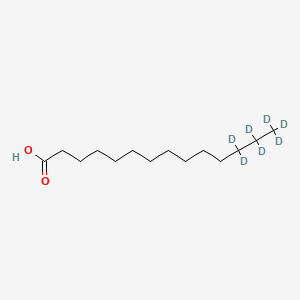
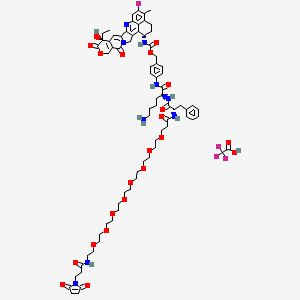
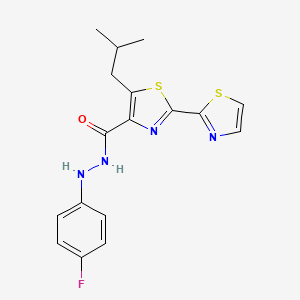
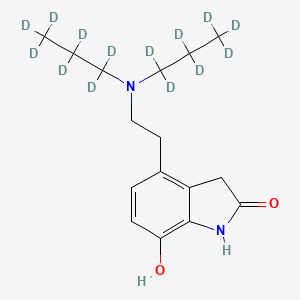

![6-amino-3-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12409290.png)
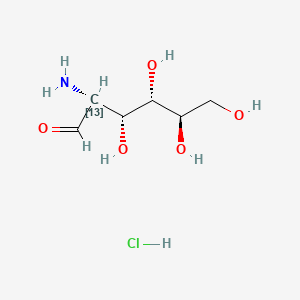
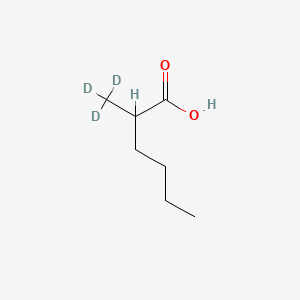
![(2S)-2-[[(1S,3S,4aR,8aS)-1-[[butyl(methyl)amino]methyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-3-yl]methylamino]-3-(1H-imidazol-5-yl)propanal](/img/structure/B12409307.png)


![(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12409328.png)
